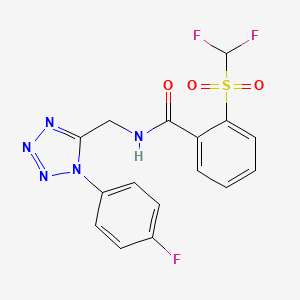
2-((difluoromethyl)sulfonyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((difluoromethyl)sulfonyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H12F3N5O3S and its molecular weight is 411.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((difluoromethyl)sulfonyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS Number: 1448070-84-5) is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and research findings related to this compound, highlighting its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C19H18F2N2O4S with a molecular weight of 408.4 g/mol. The structure features a difluoromethyl sulfonyl group attached to a benzamide moiety, which is further substituted with a tetrazole ring. This unique structure may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the coupling of difluoromethyl sulfonyl precursors with appropriately substituted benzamides and tetrazoles. Various synthetic routes have been explored, including nucleophilic difluoroalkylation methods that utilize isocyanates and other reactive intermediates .
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values in the nanomolar range against breast cancer cells (MCF-7 and MDA-MB-231), indicating their potential as anticancer agents .
Table 1: Antiproliferative Activity of Related Compounds
| Compound ID | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 19e | MCF-7 | 52 | Tubulin polymerization inhibition |
| 21l | MDA-MB-231 | 74 | Induction of apoptosis |
| 24 | MCF-10A | >200 | Selective toxicity towards cancer cells |
The proposed mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in sensitive cancer cell lines. Immunofluorescence studies have confirmed that these compounds target tubulin, causing multinucleation—a hallmark of mitotic catastrophe .
Case Study 1: Evaluation in Breast Cancer Models
In a study published in Cancer Research, researchers evaluated the biological activity of several difluoromethylated compounds against breast cancer models. The compounds were shown to inhibit tubulin polymerization effectively, leading to significant cell cycle arrest in MCF-7 cells. The study highlighted the importance of the difluoromethyl group in enhancing biological activity compared to non-fluorinated analogs .
Case Study 2: Targeting Other Tumors
Further investigations into other tumor types, including colon and lung cancers, revealed that similar compounds exhibited varying degrees of antiproliferative effects. Notably, one compound demonstrated over 80% inhibition in colon cancer cell lines at low micromolar concentrations .
属性
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O3S/c17-10-5-7-11(8-6-10)24-14(21-22-23-24)9-20-15(25)12-3-1-2-4-13(12)28(26,27)16(18)19/h1-8,16H,9H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYZENBHCNSASU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














